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Compound of Interest

Piperidine-3-carbonitrile
Compound Name:
hydrochloride

Cat. No. 8598280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Piperidine-
3-carbonitrile hydrochloride. The interpretation of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and
purity assessment of this compound, which serves as a valuable building block in medicinal
chemistry and drug development.

Chemical Structure and Properties
o |[UPAC Name: (R)-Piperidine-3-carbonitrile hydrochloride
e Molecular Formula: CeH11CIN2[1]

e Molecular Weight: 146.62 g/mol [1]

» Chirality: The presence of a stereocenter at the C3 position of the piperidine ring results in
two enantiomers. This guide focuses on the (R)-enantiomer.

Spectroscopic Data Summary
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Due to the limited availability of specific experimental spectra for (R)-Piperidine-3-carbonitrile
hydrochloride in publicly accessible databases, the following data tables are based on
predictive analysis and comparison with structurally similar compounds, such as piperidine and
its derivatives.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts

e Prt?dicted Chemical Pred_ict_e(_al Predictetd
Shift (0, ppm) Multiplicity Integration
H1 (NH) 9.0-11.0 Broad singlet 2H
H3 3.5-38 Multiplet 1H
H2ax, H6ax 3.2-35 Multiplet 2H
H2eq, H6eq 28-3.1 Multiplet 2H
H4ax, H5ax 20-23 Multiplet 2H
H4eq, H5eq 18-2.0 Multiplet 2H

Note: The chemical shifts are referenced to a standard internal solvent peak. The hydrochloride
salt form will result in deshielding of the protons, particularly the N-H protons and the adjacent
a-protons.

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (3, ppm)
C=N 118 - 122

C2,C6 45 - 50

C3 28 -32

C4,C5 22 -28
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Note: The 13C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each
carbon environment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (salt) 2700 - 3000 Strong, broad

C-H stretch (alkane) 2850 - 2960 Medium to strong

C=N stretch 2240 - 2260 Medium

C-N stretch 1000 - 1250 Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

lon Predicted m/z
[M+H]* 111.09
[M+Na]* 133.07

Note: The molecular ion of the free base (CeH10Nz2) is expected to be observed. The
hydrochloride salt will dissociate in the ESI source.

Experimental Protocols
NMR Spectroscopy

A sample of 5-10 mg of (R)-Piperidine-3-carbonitrile hydrochloride is dissolved in 0.5-0.7
mL of a suitable deuterated solvent, such as deuterium oxide (D20) or dimethyl sulfoxide-de
(DMSO-de).[2] The solution is then transferred to an NMR tube. *H and 3C NMR spectra are
acquired on a 400 MHz or higher field spectrometer.
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Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A
small amount of the solid is placed directly on the ATR crystal, and pressure is applied to
ensure good contact.[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by
grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin,
transparent disk.[3]

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar compound. The sample is
dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1
mg/mL.[4] This stock solution is then further diluted to the low pg/mL range and introduced into
the mass spectrometer.[4]

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of (R)-
Piperidine-3-carbonitrile hydrochloride.
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Caption: Workflow for Spectroscopic Data Interpretation.

Hypothetical Signaling Pathway in Drug

Development

Piperidine scaffolds are common in pharmacologically active compounds. The following

Confirms Molecular Formula

Structural Elucidation

diagram illustrates a hypothetical signaling pathway where a drug containing the (R)-

Piperidine-3-carbonitrile moiety acts as an antagonist to a G-protein coupled receptor (GPCR).
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Caption: Hypothetical GPCR Antagonism Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Data Interpretation of (R)-Piperidine-3-
carbonitrile Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b598280#r-piperidine-3-carbonitrile-hydrochloride-
spectroscopic-data-interpretation-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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